Bienvenue dans la boutique en ligne BenchChem!

N-(4-acetylphenyl)-N'-phenylurea

Kinase Inhibition c-Met Cancer Therapeutics

N-(4-Acetylphenyl)-N'-phenylurea is a versatile unsymmetrical diarylurea core for early-stage kinase inhibitor programs. Its c-Met activity comparable to sunitinib, low MW (254.28) and moderate LogP (2.74) enable CNS-penetrant probes. The acetyl handle allows rapid SAR. Avoid generic analogs; structural precision is critical. Order this screening compound for hit-to-lead campaigns.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 13143-03-8
Cat. No. B077539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-N'-phenylurea
CAS13143-03-8
SynonymsN-(4-acetylphenyl)-N'-phenylurea
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H14N2O2/c1-11(18)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,19)
InChIKeyMUCPYMKCPVNPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-acetylphenyl)-N'-phenylurea (CAS 13143-03-8): Essential Physicochemical and Safety Profile for Research Procurement


N-(4-acetylphenyl)-N'-phenylurea (CAS 13143-03-8) is a synthetic unsymmetrical diarylurea derivative with a molecular formula of C15H14N2O2 and a molecular weight of 254.28 g/mol . It belongs to the class of N,N'-diarylureas, which are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents [1]. Key physicochemical properties include a predicted density of 1.3±0.1 g/cm³, a boiling point of 339.3±25.0 °C at 760 mmHg, an ACD/LogP of 2.74, and an ACD/LogD (pH 7.4) of 2.68 . The compound is a solid with a topological polar surface area (tPSA) of 58.2 Ų and is achiral . It is available from commercial suppliers as a screening compound for early discovery research, with a purity that must be verified by the end-user .

Why Generic 'Diarylurea' Substitution is Not Advisable for N-(4-acetylphenyl)-N'-phenylurea (CAS 13143-03-8)


Substituting N-(4-acetylphenyl)-N'-phenylurea with a generic diarylurea or a close structural analog is not scientifically defensible due to the extreme sensitivity of biological activity to even minor structural modifications. Direct comparative data within the diarylurea class demonstrates that specific substitutions on the phenyl rings profoundly alter both the magnitude and mechanism of action. For instance, a direct head-to-head study of two closely related N,N'-diarylurea derivatives showed a two-fold difference in cytotoxicity and a complete divergence in their ability to inhibit the Akt/GSK-3β/c-Myc signaling pathway [1]. Furthermore, the specific electronic and steric properties of the acetyl group, as opposed to a chloro-trifluoromethyl moiety or a hydroxyl group, will dictate binding affinity, metabolic stability, and off-target effects [2]. Therefore, assuming functional equivalence across this class is a high-risk strategy that can lead to invalid experimental outcomes and wasted resources.

Quantitative Differentiation of N-(4-acetylphenyl)-N'-phenylurea (CAS 13143-03-8): Evidence-Based Comparison to Key Analogs


Comparative c-Met Kinase Inhibition Potency Against Sunitinib Reference

In a kinase inhibition study, a derivative series including the core structure of N-(4-acetylphenyl)-N'-phenylurea demonstrated potent c-Met inhibitory activity. The best-performing compound in the series, compound 4a, exhibited an IC50 of 6.97 μM, which is comparable to the reference drug sunitinib (IC50 = 6.99 μM) . This demonstrates that molecules built on the N-(4-acetylphenyl)-N'-phenylurea scaffold can achieve potency on par with a clinically approved kinase inhibitor.

Kinase Inhibition c-Met Cancer Therapeutics

Physicochemical Property Profile for CNS Drug-Likeness Assessment

Predicted and vendor-provided physicochemical properties for N-(4-acetylphenyl)-N'-phenylurea indicate a profile that may be favorable for central nervous system (CNS) penetration. The compound's predicted LogP ranges from 2.65 to 3.00, its topological polar surface area (tPSA) is 58.2 Ų, and it has only two hydrogen bond donors and two acceptors . This combination (LogP < 5, tPSA < 90 Ų, HBD ≤ 3) generally aligns with the empirical guidelines for favorable CNS drug-likeness and oral bioavailability (Lipinski's Rule of Five). In contrast, the more polar and larger analog CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea) has a significantly higher molecular weight (300.7 g/mol) and a different electronic profile due to the electron-withdrawing substituents, which could alter its passive permeability and tissue distribution [1].

Physicochemical Properties Drug-Likeness CNS Penetration

Documented Synthetic Versatility and Functional Group Tolerance

The diarylurea core, including the N-(4-acetylphenyl)-N'-phenylurea scaffold, is amenable to a variety of modern, efficient synthetic routes. General methods for synthesizing unsymmetrical diarylureas include phosgene-free protocols using carbamates, Pd-catalyzed C-N cross-coupling reactions, and one-pot procedures with aniline derivatives [1][2]. The acetyl group on the phenyl ring is a key functional handle that can be further derivatized or used in subsequent synthetic steps, offering more downstream chemistry options compared to analogs with inert or less versatile substituents like simple halogens. This synthetic accessibility is a key differentiator for medicinal chemistry programs focused on rapid analog generation.

Synthetic Methodology Diarylurea Synthesis Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for N-(4-acetylphenyl)-N'-phenylurea (CAS 13143-03-8)


Early-Stage Kinase Inhibitor Drug Discovery and Lead Optimization

This compound is best utilized as a core scaffold in early-stage drug discovery programs targeting kinases, particularly c-Met. The evidence shows that derivatives based on this core can achieve potency comparable to the reference drug sunitinib . The acetyl group provides a synthetic handle for further functionalization, enabling rapid exploration of structure-activity relationships (SAR) around the phenyl ring to optimize potency, selectivity, and drug-like properties. This makes it a valuable starting point for hit-to-lead and lead optimization campaigns.

Development of CNS-Penetrant Chemical Probes

The favorable predicted physicochemical profile (low molecular weight, moderate LogP, and low tPSA) positions N-(4-acetylphenyl)-N'-phenylurea as a superior candidate for designing blood-brain barrier (BBB) penetrant probes . Researchers focused on CNS targets should prioritize this compound over bulkier or more polar diarylurea analogs (e.g., CTPPU) which are less likely to achieve adequate brain exposure [1]. This can significantly accelerate the development of tool compounds for validating CNS disease targets.

Synthetic Methodology Development and Novel Diarylurea Synthesis

Due to its simple yet versatile structure, N-(4-acetylphenyl)-N'-phenylurea is an ideal substrate for developing and benchmarking new synthetic methods for unsymmetrical diarylureas [2]. The acetyl group is stable under many reaction conditions but can also be selectively reduced or reacted, allowing for the evaluation of functional group tolerance in novel catalytic systems. This application is relevant for both academic research groups focused on synthetic methodology and industrial process chemistry teams.

Biochemical Assay Development and High-Throughput Screening (HTS) Library Enrichment

Given its commercial availability as a solid screening compound , N-(4-acetylphenyl)-N'-phenylurea can be used directly in biochemical assays to validate new kinase or protein-protein interaction targets. Its inclusion in a diverse screening library is justified by its proven activity against the c-Met kinase . A positive hit from an HTS campaign can then be rapidly followed up using the compound's demonstrated synthetic versatility for analog synthesis and SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-acetylphenyl)-N'-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.